4-((4-Chlorobenzyl)oxy)-N'-(4-(diethylamino)benzylidene)benzohydrazide

Catalog No.
S12397959
CAS No.
332146-90-4
M.F
C25H26ClN3O2
M. Wt
435.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((4-Chlorobenzyl)oxy)-N'-(4-(diethylamino)benzyl...

CAS Number

332146-90-4

Product Name

4-((4-Chlorobenzyl)oxy)-N'-(4-(diethylamino)benzylidene)benzohydrazide

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]benzamide

Molecular Formula

C25H26ClN3O2

Molecular Weight

435.9 g/mol

InChI

InChI=1S/C25H26ClN3O2/c1-3-29(4-2)23-13-7-19(8-14-23)17-27-28-25(30)21-9-15-24(16-10-21)31-18-20-5-11-22(26)12-6-20/h5-17H,3-4,18H2,1-2H3,(H,28,30)/b27-17+

InChI Key

RUFPWOHTERZEJW-WPWMEQJKSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

The compound 4-((4-Chlorobenzyl)oxy)-N'-(4-(diethylamino)benzylidene)benzohydrazide is a complex organic molecule that belongs to the class of hydrazones. This compound features a hydrazide functional group, which is linked to a benzylidene moiety, and incorporates both a chlorobenzyl and a diethylamino group. The presence of these substituents contributes to its unique chemical properties and potential biological activities.

The primary reaction involved in the synthesis of this compound is the condensation reaction between a hydrazine derivative and an aldehyde. This reaction forms a Schiff base, characterized by the formation of a carbon-nitrogen double bond (C=N). The general reaction can be represented as follows:

  • Formation of Hydrazone:
    Hydrazine+AldehydeHydrazone+H2O\text{Hydrazine}+\text{Aldehyde}\rightarrow \text{Hydrazone}+\text{H}_2\text{O}

In this case, the specific aldehyde used would be 4-(diethylamino)benzaldehyde, which reacts with 4-((4-chlorobenzyl)oxy)benzohydrazide to yield the desired hydrazone product.

Compounds containing hydrazone functionalities have been extensively studied for their biological activities. Research indicates that derivatives of benzohydrazide exhibit various pharmacological effects, including:

  • Antimicrobial Activity: Many hydrazones show significant activity against various bacteria and fungi.
  • Anticancer Properties: Some studies suggest that these compounds can inhibit cancer cell proliferation.
  • Enzyme Inhibition: Certain derivatives have been identified as inhibitors of enzymes such as urease, with IC50 values indicating their potency compared to standard inhibitors like thiourea .

The synthesis of 4-((4-Chlorobenzyl)oxy)-N'-(4-(diethylamino)benzylidene)benzohydrazide typically involves several steps:

  • Preparation of the Hydrazine Derivative:
    • Reacting 4-chlorobenzoic acid with hydrazine hydrate to form 4-chlorobenzohydrazide.
  • Formation of the Aldehyde:
    • Synthesis of 4-(diethylamino)benzaldehyde through appropriate reactions involving diethylamine and benzaldehyde derivatives.
  • Condensation Reaction:
    • The hydrazine derivative is then reacted with the aldehyde under reflux conditions in an organic solvent (e.g., ethanol or methanol), leading to the formation of the desired hydrazone.

This compound has potential applications in various fields, including:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial or anticancer agents.
  • Analytical Chemistry: Used as a reagent for detecting metal ions due to its chelating properties.
  • Material Science: Investigated for use in synthesizing novel materials with specific electronic or optical properties.

Interaction studies involving this compound often focus on its binding affinity with biological targets, such as enzymes or receptors. Techniques such as molecular docking simulations and in vitro assays can be utilized to evaluate how well this compound interacts with specific biomolecules. These studies help elucidate the mechanism of action and potential therapeutic effects.

Several compounds share structural similarities with 4-((4-Chlorobenzyl)oxy)-N'-(4-(diethylamino)benzylidene)benzohydrazide, particularly those containing hydrazone functionalities. Here are some similar compounds:

Compound NameStructureBiological ActivityUnique Features
N'-(2-hydroxybenzylidene)-3,4-dimethylbenzohydrazideStructureAntioxidantContains hydroxyl group enhancing reactivity
N'-(p-tolyl)-N,N-diethylhydrazinecarboxamideStructureAntimicrobialFeatures a toluidine moiety
N'-(2-hydroxy-3-methoxybenzylidene)-benzohydrazideStructureUrease inhibitionContains methoxy group affecting solubility

These compounds demonstrate various biological activities and structural characteristics that highlight the uniqueness of 4-((4-Chlorobenzyl)oxy)-N'-(4-(diethylamino)benzylidene)benzohydrazide, particularly its dual functional groups (chlorobenzyl and diethylamino), which may confer specific pharmacological properties not found in others.

XLogP3

5.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

435.1713548 g/mol

Monoisotopic Mass

435.1713548 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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